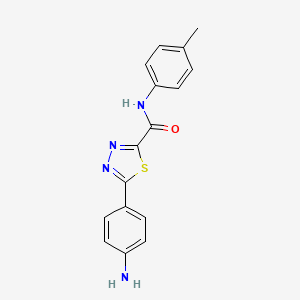

5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that has garnered interest due to its potential pharmacological properties. Thiadiazoles are known to possess a wide range of biological activities, and their derivatives are often explored for drug development. The presence of both amino and carboxamide groups in this compound suggests it could interact with various biological targets, potentially offering therapeutic benefits.

Synthesis Analysis

The synthesis of 5-amino-substituted 1,2,4-thiadiazole derivatives, which are structurally related to the compound , has been described using a solution-phase parallel synthesis approach. This method involves the initial cyclization of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride, followed by oxidation and substitution reactions to yield the desired 5-amino-substituted thiadiazoles . Another approach for synthesizing similar compounds involves solid-phase parallel synthesis, starting with resin-bound carboxamidine thioureas and proceeding through cyclization, N-alkylation or N-acylation, and resin cleavage to produce variously functionalized 1,2,4-thiadiazoles . These methods provide a general framework for the synthesis of thiadiazole derivatives, which could be adapted to synthesize the compound of interest.

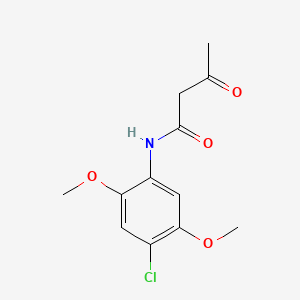

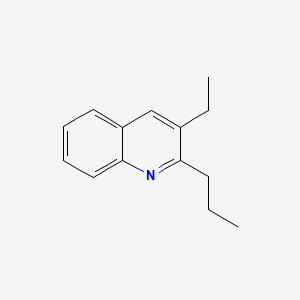

Molecular Structure Analysis

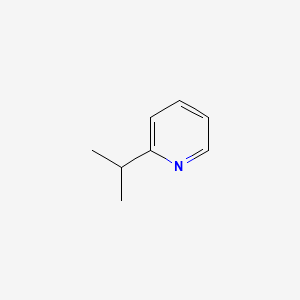

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This ring structure is crucial for the compound's biological activity and can be modified with various substituents to enhance its properties. The specific compound mentioned includes an aminophenyl and a methylphenyl group, which could influence its binding affinity and selectivity towards biological targets. The molecular structure is typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The amino group can participate in the formation of Schiff's bases, as seen in the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives . These reactions are important for creating a diverse array of compounds with potential biological activities. The carboxamide group also offers a site for chemical modification, which can be exploited to produce compounds with specific pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. These properties, including solubility, melting point, and stability, are essential for determining the compound's suitability as a drug candidate. The presence of both polar and nonpolar groups within the compound suggests it may have favorable solubility characteristics for biological applications. Additionally, computational studies, such as ADMET predictions, are often performed to assess the drug-like behavior of these compounds, including their absorption, distribution, metabolism, excretion, and toxicity profiles .

属性

IUPAC Name |

5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS/c1-10-2-8-13(9-3-10)18-14(21)16-20-19-15(22-16)11-4-6-12(17)7-5-11/h2-9H,17H2,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGFBSLIPZFYSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-](/img/structure/B1293926.png)